![molecular formula C18H14N4O2 B2774834 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide CAS No. 933201-84-4](/img/structure/B2774834.png)

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

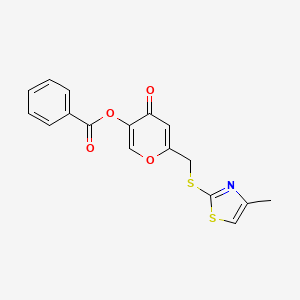

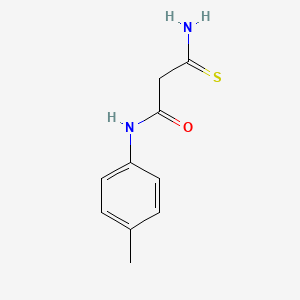

“N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide” is a benzimidazole-based molecule that demonstrates significant anti-proliferative activity . It is a part of a series of hybridized molecules that comprise a benzimidazole function, along with a chalcone (or styryl) moiety linked by a benzamide .

Synthesis Analysis

The synthesis of this compound involves the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, the compound is obtained .Molecular Structure Analysis

The structure of the compound was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD techniques . The spectral data indicated the bidentate bonding mode for bis-benzimidazole .Chemical Reactions Analysis

The compound is part of a series of hybridized molecules that demonstrate significant anti-proliferative activity . The study reflected the profound role and positions of substitution on the phenyl moiety of the benzimidazole system .Physical And Chemical Properties Analysis

The compound has been characterized using various spectroscopic techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD .Wissenschaftliche Forschungsanwendungen

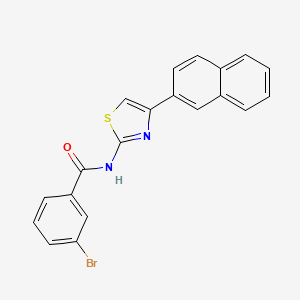

Tumor Inhibitory Activity

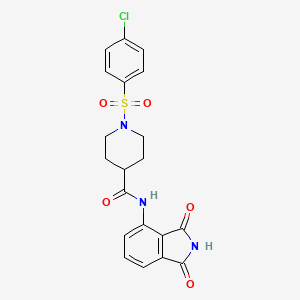

The compound has been used in the synthesis of a therapeutic active Pd (II) complex, which has shown excellent antiproliferative potency against various carcinoma cell lines . The metal complex exhibited excellent antiproliferative potency with a significant IC 50 value of ∼10 μm against the EAC cell line .

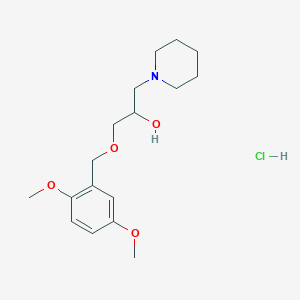

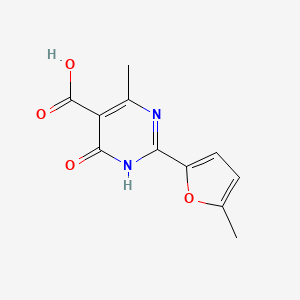

Synthesis of Arylamides

The compound has been used in the synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides . These arylamides were synthesized in high yields under relatively milder reaction conditions using dimethyl formamide as solvent .

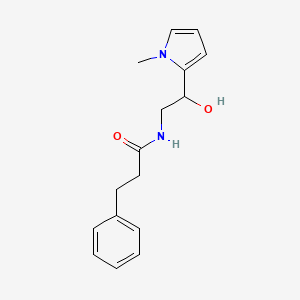

Medicinal Chemistry

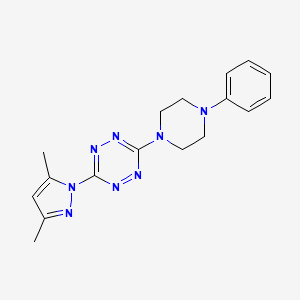

The compound has been used in the synthesis of heterocycles in medicinal chemistry . These heterocycles have shown c-Met inhibition or GABA A modulating activity .

Treatment of Peptic Ulcers

The compound has been used in the treatment of peptic ulcers . It has been used to treat duodenal and gastric ulcers, as well as drug-induced ulcers associated with non-steroidal anti-inflammatory drugs .

Material Chemistry

The compound has found applications in material chemistry as laser dyes and photochromatic agents .

Boosting Conductivity of Films

The compound’s main decomposition product acts as a nucleating agent for DMBI-H, boosting the conductivity of the final doped P (NDI2OD-T2) films .

Wirkmechanismus

The compound displays potent anti-proliferative activity. In silico docking study was performed against protein tyrosine kinase (PDB ID: 2J5F) to determine the probable mechanism of action of the novel compounds . The tumor inhibitory mechanism of the compound is due to its antiangiogenic effect and promotion of apoptosis .

Eigenschaften

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2/c1-11-10-16(22-24-11)18(23)21-13-7-3-2-6-12(13)17-19-14-8-4-5-9-15(14)20-17/h2-10H,1H3,(H,19,20)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKWUXPMZFLJDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-Chloropyrazin-2-yl)methyl]-3-[[1-(hydroxymethyl)cyclopentyl]-phenylmethyl]urea](/img/structure/B2774752.png)

![2-[4-(Trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2774755.png)

![6,8-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one](/img/structure/B2774756.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2774768.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2774769.png)

![N-cyclopentyl-2-imino-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2774772.png)